Potassium 3-fluoropyridine-4-trifluoroborate
Overview
Description
Potassium 3-fluoropyridine-4-trifluoroborate is a chemical compound with the molecular formula C5H3BF4KN. It is a member of the organotrifluoroborate family, which are known for their stability and utility in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Potassium 3-fluoropyridine-4-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-fluoropyridine with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically occurs under mild conditions and yields a stable product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
Potassium 3-fluoropyridine-4-trifluoroborate is primarily used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This compound undergoes transmetalation with palladium catalysts, facilitating the coupling of aryl or vinyl halides with boronic acids . The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium 3-fluoropyridine-4-trifluoroborate has significant applications in scientific research. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. In biology and medicine, it is utilized in the synthesis of bioactive compounds and potential drug candidates. Industrially, it is employed in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of potassium 3-fluoropyridine-4-yltrifluoroborate in Suzuki–Miyaura coupling involves the transmetalation step, where the organotrifluoroborate transfers its organic group to the palladium catalyst. This process is facilitated by the presence of a base, which helps to activate the boron reagent and promote the coupling reaction . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling mechanism .
Comparison with Similar Compounds
Potassium 3-fluoropyridine-4-trifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include potassium phenyltrifluoroborate and potassium 4-methoxyphenyltrifluoroborate, which also participate in Suzuki–Miyaura couplings but have different reactivity profiles and applications . The uniqueness of potassium 3-fluoropyridine-4-yltrifluoroborate lies in its ability to introduce fluorinated pyridine moieties into target molecules, which can significantly alter their chemical and biological properties .
Properties
IUPAC Name |
potassium;trifluoro-(3-fluoropyridin-4-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF4N.K/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEQSFVEHOQBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=NC=C1)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF4KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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